molecular formula C18H16N2O2 B2392924 5-Methoxy-2-phenyl-4-pyrimidinyl 2-methylphenyl ether CAS No. 478029-67-3

5-Methoxy-2-phenyl-4-pyrimidinyl 2-methylphenyl ether

Cat. No. B2392924
CAS RN: 478029-67-3
M. Wt: 292.338
InChI Key: HILNRPJBLAEUKA-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenyl-4-pyrimidinyl 2-methylphenyl ether, also known as 5-Methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine, is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with methoxy, phenyl, and 2-methylphenoxy groups . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored or used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not available in the sources I found .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s worth noting that the mechanism of action for a compound depends on its intended use, which is not specified for this compound .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.

Future Directions

The future directions for the use and study of this compound are not clear from the available information . The potential applications of a compound depend on its physical and chemical properties, as well as the needs of the industry or field of study in which it might be used.

properties

IUPAC Name

5-methoxy-4-(2-methylphenoxy)-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-8-6-7-11-15(13)22-18-16(21-2)12-19-17(20-18)14-9-4-3-5-10-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILNRPJBLAEUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC(=NC=C2OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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